molecular formula C7H8ClN3 B1399068 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride CAS No. 1260771-53-6

1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride

Cat. No.: B1399068
CAS No.: 1260771-53-6
M. Wt: 169.61 g/mol
InChI Key: JHLXDZQIZIVPJR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolopyridine derivatives, including 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, are a subject of ongoing research due to their potential biological activities . Future research may focus on exploring these activities further and developing new synthetic methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride is unique due to its specific ring structure and the presence of an amino group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-7-2-1-5-6(10-7)3-4-9-5;/h1-4,9H,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLXDZQIZIVPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733794
Record name 1H-Pyrrolo[3,2-b]pyridin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260771-53-6
Record name 1H-Pyrrolo[3,2-b]pyridin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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